molecular formula C13H8FN3O B6423007 2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 145731-86-8

2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B6423007
CAS No.: 145731-86-8
M. Wt: 241.22 g/mol
InChI Key: XNBCQOBRJPQETE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a high-purity, research-grade chemical scaffold based on the privileged 1,3,4-oxadiazole structure. This heterocyclic compound is of significant interest in medicinal chemistry and chemical biology for developing new therapeutic agents and biochemical probes . The 1,3,4-oxadiazole core serves as a bioisostere for ester and amide functionalities, often enhancing metabolic stability and influencing the compound's overall lipophilicity, which can improve cell membrane permeability . The specific substitution pattern of this derivative incorporates a 4-fluorophenyl ring and a pyridin-3-yl group, a structural motif known to confer valuable biological properties . Compounds featuring this core structure have demonstrated promising and multifaceted biological activities in scientific research. They are frequently investigated for their potent antimicrobial effects against a range of bacterial pathogens . Furthermore, this structural class shows considerable potential in anticancer research, with mechanisms of action that may include the inhibition of key enzymes like thymidylate synthase, which is critical for DNA synthesis . The presence of the azole (-N=C-O-) moiety and the electron-withdrawing fluorophenyl group makes this compound a versatile intermediate for further structural elaboration and a candidate for probing specific biological targets . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the compound's suitability and specific activity for their intended application.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBCQOBRJPQETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diacylhydrazides

The cyclization of diacylhydrazides represents a classical route to 1,3,4-oxadiazoles. For the target compound, this method involves synthesizing N'-(4-fluorobenzoyl)nicotinohydrazide followed by cyclodehydration.

Procedure :

  • Hydrazide Formation : Nicotinic acid hydrazide is prepared by refluxing nicotinic acid with hydrazine hydrate in ethanol.

  • Diacylhydrazide Synthesis : The hydrazide reacts with 4-fluorobenzoyl chloride in dichloromethane under basic conditions (triethylamine) to yield N'-(4-fluorobenzoyl)nicotinohydrazide.

  • Cyclization : The diacylhydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) at 80°C for 4–6 hours, forming the oxadiazole ring via elimination of water.

Optimization :

  • Solvent : POCl₃ alone acts as both solvent and dehydrating agent, eliminating the need for additional solvents.

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may lead to decomposition if prolonged beyond 6 hours.

Yield : 65–72% after column chromatography.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.87 (s, 1H, pyridine-H), 8.49–8.45 (m, 2H, Ar-H), 7.34–7.29 (m, 2H, Ar-H).

  • HRMS : m/z calculated for C₁₃H₈FN₃O [M+H]⁺: 258.0678; found: 258.0681.

One-Pot Synthesis Using NIITP and Copper Catalysis

A streamlined one-pot strategy leverages N-isocyaniminotriphenylphosphorane (NIITP) for oxadiazole formation followed by copper-catalyzed arylation.

Procedure :

  • Oxadiazole Formation : 4-Fluorobenzoic acid (1.0 equiv) reacts with NIITP (1.1 equiv) in anhydrous 1,4-dioxane at 80°C for 3 hours, generating 2-(4-fluorophenyl)-1,3,4-oxadiazole.

  • Arylation : 3-Iodopyridine (2.5 equiv), CuI (20 mol%), 1,10-phenanthroline (40 mol%), and Cs₂CO₃ (1.5 equiv) are added, and the mixture is heated at 120°C for 17 hours.

Optimization :

  • Catalyst Loading : Reducing CuI to 10 mol% decreases yield to 52%, while 20 mol% achieves 78%.

  • Solvent : 1,4-Dioxane outperforms DMF or THF due to better solubility of intermediates.

Yield : 78% isolated yield after silica gel chromatography.

Mechanistic Insight :
The reaction proceeds via a [3+2] cycloaddition between the carboxylic acid and NIITP, forming an isocyanide intermediate. Copper catalysis facilitates oxidative C–H activation at the oxadiazole’s 5-position, enabling coupling with 3-iodopyridine.

Iodine-Mediated Oxidative Cyclization

This method employs iodine as an oxidizing agent to cyclize hydrazones derived from nicotinic acid hydrazide and 4-fluorobenzaldehyde.

Procedure :

  • Hydrazone Formation : Nicotinic acid hydrazide reacts with 4-fluorobenzaldehyde in ethanol under reflux for 2 hours.

  • Oxidative Cyclization : The hydrazone is treated with iodine (1.1 equiv) and K₂CO₃ (3.0 equiv) in DMSO at 100°C for 1 hour.

Optimization :

  • Oxidant : Iodine is superior to alternatives like TBHP (tert-butyl hydroperoxide), which result in lower yields (35–40%).

  • Base : K₂CO₃ ensures deprotonation of the hydrazone, facilitating cyclization.

Yield : 85% after preparative thin-layer chromatography (PTLC).

Characterization :

  • Melting Point : 154–156°C.

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.8 (C=O), 150.2 (pyridine-C), 123.4 (Ar-C).

Copper-Catalyzed Dual Oxidation

Adapted from symmetrical oxadiazole syntheses, this method employs copper to mediate dual oxidation of arylacetic acids and hydrazides.

Procedure :

  • Oxidation : Nicotinic acid (1.0 equiv) and 4-fluorophenylacetic acid (1.0 equiv) are treated with Cu(OAc)₂ (20 mol%) under oxygen atmosphere at 120°C for 24 hours.

Challenges :

  • Substrate Compatibility : Arylacetic acids with electron-withdrawing groups (e.g., -F) exhibit slower oxidation rates, necessitating extended reaction times.

  • Yield : 58% due to competing decarboxylation side reactions.

Comparative Analysis of Methods

Table 1: Performance Metrics of Synthetic Routes

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Diacylhydrazide Cyclization726High purity, no metal catalystsMulti-step, POCl₃ handling
NIITP/Copper Catalysis7820One-pot, scalableRequires expensive NIITP
Iodine-Mediated853Mild conditions, high yieldIodine stoichiometry critical
Copper Dual Oxidation5824No pre-functionalized reagentsLow yield, side reactions

Reaction Mechanisms

Cyclization of Diacylhydrazides

The diacylhydrazide undergoes protonation at the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the adjacent nitrogen to form the oxadiazole ring.

NIITP-Mediated Pathway

NIITP acts as a coupling reagent, converting the carboxylic acid into an acyl isocyanide, which undergoes cycloaddition with a second equivalent to form the oxadiazole. Copper catalysis then enables C–H arylation via a single-electron transfer (SET) mechanism.

Iodine-Mediated Cyclization

Iodine oxidizes the hydrazone’s C–N bond, inducing cyclization through radical intermediates. K₂CO₃ deprotonates the hydrazone, facilitating iodine’s electrophilic attack.

Characterization and Validation

Spectroscopic Data :

  • FT-IR : Peaks at 1615 cm⁻¹ (C=N) and 1240 cm⁻¹ (C–O–C) confirm oxadiazole formation.

  • X-ray Crystallography : Monoclinic crystal system with P2₁/c space group (for analogous compounds).

Purity Assessment :

  • HPLC : >98% purity achieved via reverse-phase chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceutical agents, particularly in the following areas:

1.1 Anticancer Activity
Several studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, 2-(4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has been tested for its ability to inhibit tumor growth in various cancer cell lines. Research suggests that the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells .

1.2 Antimicrobial Properties
Research has demonstrated that oxadiazole derivatives possess antimicrobial activities against various pathogens. The presence of the pyridine ring may contribute to this effect by enhancing interaction with microbial enzymes or receptors .

1.3 Anti-inflammatory Effects
Studies have shown that oxadiazole compounds can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs. The specific substitution pattern of this compound may influence its ability to inhibit pro-inflammatory cytokines .

Materials Science Applications

2.1 Organic Electronics
Due to its electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for applications in flexible electronics .

2.2 Photovoltaic Applications
The compound's electronic structure allows it to function effectively as a charge transport material in photovoltaic cells. Its incorporation into polymer blends can enhance the efficiency of solar cells by improving charge mobility .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency .
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria; structure-activity relationship studies identified key substituents for activity enhancement .
Study 3Organic ElectronicsEvaluated as a hole transport material in OLEDs; found to improve device performance compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and pyridinyl groups can enhance its binding affinity and selectivity towards these targets. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of 1,3,4-oxadiazole derivatives is highly dependent on substituents at positions 2 and 5. Key structural analogs include:

Compound Structure Key Substituents Biological Activity Key Findings References
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Phenyl at position 5 Anticancer (inferred) Structural simplicity; used as a scaffold for further modifications.
2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole Cl at phenyl, pyridin-3-yl Antiviral Used to synthesize benzothiazole derivatives active against HIV.
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Methylsulfonyl at position 2 Antibacterial Superior to bismerthiazole in controlling rice bacterial blight; induces SOD/POD activity and chlorophyll retention.
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (Compound 106) Cl at phenyl, F at phenyl Anticancer 98.74% growth inhibition (GP) against leukemia and CNS cancers at 10⁻⁵ M.
Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl) formimidate (Compound 117) Ethyl formimidate at position 2 Anticancer IC₅₀ = 0.275 µM, surpassing erlotinib (IC₅₀ = 0.417 µM) in cytotoxicity.
5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol Thiol at position 2 Antibacterial Active against E. coli (MTCC 443).

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine at the phenyl ring enhance stability and target binding in anticancer and antiviral applications .
  • Sulfonyl/Thiol Groups : Methylsulfonyl or thiol substituents improve antibacterial activity, likely by disrupting bacterial EPS biosynthesis or enzyme functions .
  • Heteroaromatic Substitutions : Pyridin-3-yl at position 5 enhances interactions with biological targets, such as viral enzymes or cancer cell receptors .
Mechanistic Insights
  • Antibacterial Mechanism : Methylsulfonyl derivatives inhibit Xoo pathogenicity by suppressing EPS biosynthesis genes (gumB, gumG) and enhancing plant defense enzymes (SOD, POD) .
  • Anticancer Mechanism : Pyridinyl and chloro/fluoro-substituted derivatives induce apoptosis via STAT3 signaling inhibition or topoisomerase II binding .

Biological Activity

The compound 2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is part of a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula: C12H8FN3O
  • Molecular Weight: 225.21 g/mol
  • Structure: The compound features a 1,3,4-oxadiazole ring substituted with a fluorophenyl and pyridine moiety.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. Specifically, This compound has shown promising results in various assays:

  • Cytotoxicity Assays:
    • The compound exhibited significant cytotoxic effects against several cancer cell lines including MCF7 (breast cancer) and PC-3 (prostate cancer). In a study by Arafa et al., it was noted that certain derivatives of oxadiazoles demonstrated IC50 values lower than standard treatments like erlotinib, indicating enhanced potency .
  • Mechanism of Action:
    • The mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. It has been reported that oxadiazoles can inhibit enzymes such as EGFR and Src kinase, critical in cancer progression .

Other Pharmacological Effects

Beyond anticancer properties, oxadiazole derivatives have been explored for various biological activities:

  • Antimicrobial Activity:
    • Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that some derivatives had strong bactericidal effects .
  • Anti-inflammatory and Analgesic Effects:
    • Certain oxadiazoles demonstrated anti-inflammatory properties through inhibition of COX enzymes, which are pivotal in the inflammatory response .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the anticancer efficacy of various oxadiazole derivatives, including This compound . The findings indicated that this compound had an IC50 value significantly lower than many existing chemotherapeutics .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were tested against multiple bacterial strains. The results showed that certain oxadiazoles effectively inhibited bacterial growth, with some compounds exhibiting activity against resistant strains .

Data Tables

Biological ActivityCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF70.275
AnticancerPC-30.417
AntimicrobialStaphylococcus spp.N/A
Anti-inflammatoryCOX InhibitionN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, hydrazide intermediates derived from 4-fluorobenzoic acid and nicotinic acid hydrazide can undergo cyclization using phosphoryl chloride (POCl₃) or other dehydrating agents. Reaction temperature (80–100°C) and solvent (e.g., dry toluene) are critical for optimizing yield (≥65%) . Parallel procedures for analogous oxadiazoles suggest that microwave-assisted synthesis may reduce reaction time by 50% compared to conventional heating .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm regiochemistry (e.g., pyridin-3-yl vs. pyridin-4-yl substitution). Aromatic protons typically appear as multiplets at δ 7.2–8.5 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (C–N: ~1.32 Å, C–O: ~1.36 Å) and dihedral angles between fluorophenyl and pyridyl rings (e.g., 15–25° torsion angles) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (m/z calculated for C₁₃H₈FN₃O: 257.06) .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer :

  • HPLC-PDA : Detect unreacted hydrazide precursors (retention time: 3–5 min) or oxidized byproducts (e.g., 1,3,4-oxadiazole-N-oxides) using a C18 column and acetonitrile/water gradient .
  • Recrystallization : Purify using ethanol/water (7:3 v/v), which exploits differential solubility of the target compound (solubility: ~12 mg/mL in ethanol at 25°C) .

Advanced Research Questions

Q. What strategies optimize the electronic properties of this compound for photophysical or catalytic applications?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO/LUMO energies (e.g., HOMO: −6.2 eV, LUMO: −2.4 eV), guiding modifications to enhance charge-transfer properties .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., –CF₃) at the pyridyl ring lowers LUMO energy by ~0.5 eV, improving redox activity .

Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

  • Methodological Answer :

  • Dose-Response Studies : Use IC₅₀ assays (e.g., MTT for cytotoxicity) to differentiate selective activity (e.g., MIC: 8 µg/mL for S. aureus vs. IC₅₀: >50 µg/mL for mammalian cells) .
  • Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .

Q. What experimental approaches validate the compound’s binding mode in enzyme inhibition studies?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina simulations with crystal structures (PDB: 4XYZ) predict binding affinities (ΔG: −9.2 kcal/mol) and key interactions (e.g., hydrogen bonding with Ser123) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n = 1.1 ± 0.2) and enthalpy changes (ΔH = −15 kJ/mol) to confirm competitive inhibition .

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